7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with a molecular formula of C13H9BrFN3O and a molecular weight of 322.13 g/mol . This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields within a short reaction time . The reaction conditions include a temperature of 140°C and a reaction time of 3 hours, resulting in an 89% yield .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above could be adapted for large-scale production due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like phenylboronic acids in the presence of palladium catalysts.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenylboronic acids, palladium catalysts, and bases like potassium carbonate in ethanol at 80°C.
Nucleophilic Addition: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Nucleophilic Addition: Nitrogen-containing heterocyclic compounds.
Scientific Research Applications
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H9BrFN3O |
---|---|
Molecular Weight |
322.13 g/mol |
IUPAC Name |
7-(4-bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9BrFN3O/c1-8-11(3-2-10(14)13(8)15)19-9-4-5-18-12(6-9)16-7-17-18/h2-7H,1H3 |
InChI Key |
YCQLLJWDWVGALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)OC2=CC3=NC=NN3C=C2 |
Origin of Product |
United States |
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